molecular formula C16H11FN2O2 B11707006 (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11707006
M. Wt: 282.27 g/mol
InChI Key: OQIYDSIFNPWFJH-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-Fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with a 3-fluorophenyl imino group at position 2 and a carboxamide moiety at position 2. The Z-configuration of the imino group defines its stereochemistry, which may influence intermolecular interactions and biological activity. Coumarin derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(3-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

OQIYDSIFNPWFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-fluoroaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide exhibit notable cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy against human cancer cell lines, yielding the following results:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These findings indicate that the compound has potent cytotoxicity, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction in cancer cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its mechanism involves inhibition of critical enzymes in bacterial replication, such as DNA gyrase and dihydrofolate reductase (DHFR). An evaluation of its antimicrobial efficacy yielded the following results:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

The results demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A specific study focused on the cytotoxic effects of several synthesized derivatives of chromene compounds, including this compound. The study highlighted that structural modifications, particularly the presence of electron-withdrawing groups like fluorine, enhanced lipophilicity and cellular uptake, thereby increasing efficacy against cancer cells.

Case Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial activity of various chromene derivatives against common pathogens such as E. coli and S. aureus. The findings underscored the potential for these compounds to serve as effective alternatives to traditional antibiotics, especially in light of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Chromene Modifications

The chromene scaffold is a common feature among coumarin derivatives. Key structural variations include:

  • Substituents on the Chromene Ring: The target compound lacks substituents on the chromene ring, whereas analogues like 8-methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide () feature methoxy groups at position 6. 6-Methoxy derivatives (e.g., ) introduce steric and electronic effects that may modulate pharmacokinetic properties .

Imino Group Variations

The imino group’s substituents significantly impact electronic properties and bioactivity:

  • 3-Fluorophenyl vs. Halogenated Phenyl Groups :
    • The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects. In contrast, 5-chloro-2-fluorophenyl () combines chloro and fluoro substituents, creating stronger electron-withdrawing effects that could enhance electrophilic reactivity .
    • 3-Trifluoromethylphenyl () introduces a highly electron-withdrawing trifluoromethyl group, which may improve metabolic stability but reduce solubility .

Carboxamide Modifications

The carboxamide moiety is critical for hydrogen bonding and target recognition:

  • N-(4-Chlorophenyl) substituents () add steric bulk and halogen bonding capabilities, which could influence receptor binding .

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) data from HPLC studies () highlight trends:

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase log k values, correlating with higher membrane permeability.
Table 1: Comparative Lipophilicity and Substituent Effects
Compound Substituents (Chromene/Imino/Carboxamide) log k (Predicted) Key Effects
Target Compound H / 3-Fluorophenyl / H ~2.5 Moderate lipophilicity
8-Methoxy derivative () 8-OCH₃ / 2-Cl / H ~1.8 Reduced lipophilicity
N-Acetyl derivative () H / 3-Fluorophenyl / Acetyl ~3.0 Increased lipophilicity
5-Chloro-2-fluoro analogue () H / 5-Cl-2-F / 4-Cl ~3.2 High lipophilicity

Biological Activity

(2Z)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, also referred to by its CAS number 1327179-66-7, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a molecular formula of C24H19FN2O2C_{24}H_{19}FN_2O_2 and a molecular weight of 386.4 g/mol. Its unique structure contributes significantly to its biological activity.

PropertyValue
Molecular Formula C24H19FN2O2
Molecular Weight 386.4 g/mol
CAS Number 1327179-66-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study on related chromene derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly promising. Preliminary investigations have shown that its chromene scaffold can interact with cellular pathways involved in cancer progression. For instance, studies have reported moderate cytotoxic effects against cancer cell lines such as HL-60 and MCF-7:

CompoundCell LineIC50 (µM)
Chromen DerivativeHL-6042.0 ± 2.7
Chromen DerivativeMOLT-424.4 ± 2.6
Chromen DerivativeMCF-768.4 ± 3.9

These findings indicate that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Research has shown that similar chemical structures can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for inflammatory responses or cancer cell survival.
  • Modulation of Gene Expression : It could influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of chromene derivatives, providing insights into their potential applications:

  • Cytotoxicity Studies : A series of chromen derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting cell growth .
  • Antimicrobial Screening : Chromene derivatives were tested against multiple bacterial strains, demonstrating significant antimicrobial activity, which supports further exploration for clinical applications.

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